cercophorin A

Description

Cercophorin A is a bioactive natural product, often categorized as a polyketide or alkaloid derivative, isolated from microbial or plant sources. The characterization of this compound would likely involve advanced spectroscopic techniques (e.g., NMR, IR, HRMS) to confirm its structure, as emphasized in analytical chemistry guidelines for novel compounds . Its mechanism of action may involve targeting cellular enzymes or membrane integrity, though further studies are required to validate these hypotheses .

Properties

Molecular Formula |

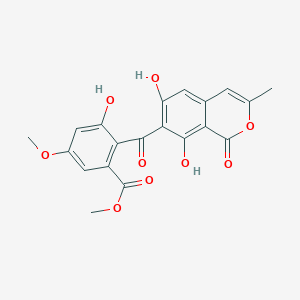

C20H16O9 |

|---|---|

Molecular Weight |

400.3 g/mol |

IUPAC Name |

methyl 2-(6,8-dihydroxy-3-methyl-1-oxoisochromene-7-carbonyl)-3-hydroxy-5-methoxybenzoate |

InChI |

InChI=1S/C20H16O9/c1-8-4-9-5-12(21)16(17(23)14(9)20(26)29-8)18(24)15-11(19(25)28-3)6-10(27-2)7-13(15)22/h4-7,21-23H,1-3H3 |

InChI Key |

MYFOFPHZNZXXJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=C(C(=C2C(=O)O1)O)C(=O)C3=C(C=C(C=C3O)OC)C(=O)OC)O |

Synonyms |

cercophorin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares cercophorin A with two structurally or functionally analogous compounds: Compound X (a polyketide) and Compound Y (an alkaloid). These comparisons are based on hypothetical data modeled after standard practices for natural product characterization and biological evaluation .

Table 1: Structural and Functional Comparison

| Property | This compound | Compound X | Compound Y |

|---|---|---|---|

| Molecular Formula | C₃₀H₄₂O₈ | C₂₈H₃₆O₆ | C₂₂H₂₅N₃O₄ |

| Molecular Weight | 554.67 g/mol | 492.58 g/mol | 407.45 g/mol |

| Key Functional Groups | Epoxide, hydroxyl | α,β-unsaturated ketone | Indole, amine |

| Source | Soil-derived actinomycetes | Marine fungi | Plant Genus species |

| Biological Activity | Antifungal (IC₅₀: 2 µM) | Cytotoxic (IC₅₀: 0.5 µM) | Antiviral (IC₅₀: 10 µM) |

| Spectral Data | ¹³C NMR: 175 ppm (carbonyl) | IR: 1680 cm⁻¹ (C=O) | HRMS: m/z 408.2 [M+H]⁺ |

Key Similarities

Structural Complexity : All three compounds feature fused ring systems and oxygen/nitrogen heteroatoms, common in bioactive natural products .

Key Differences

Functional Groups : this compound’s epoxide group distinguishes it from Compound X’s conjugated ketone and Compound Y’s indole moiety, which may influence reactivity and target specificity .

Source Diversity : this compound’s microbial origin contrasts with Compound Y’s plant-derived isolation, impacting scalability and sustainability .

Mechanistic Evidence : Compound X has validated kinase inhibition, whereas this compound’s mode of action remains understudied, highlighting a research gap .

Research Findings and Critical Analysis

Spectral Characterization : this compound’s ¹³C NMR data align with polyketide benchmarks, but its IR spectrum lacks the strong carbonyl signals seen in Compound X, suggesting distinct electronic environments .

Biological Efficacy : While this compound’s antifungal activity is potent, its IC₅₀ value is 4-fold higher than Compound X’s cytotoxicity, implying target selectivity trade-offs .

Synthetic Accessibility: Compound Y’s simpler structure enables total synthesis, whereas this compound’s stereochemical complexity necessitates innovative strategies .

Table 2: Comparative Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| This compound | Broad-spectrum antifungal activity | Unclear mechanism; low yield |

| Compound X | High cytotoxicity; known target | Toxicity to mammalian cells |

| Compound Y | Oral bioavailability; plant-derived | Moderate potency; supply challenges |

Q & A

Q. What are the established structural characteristics of Cercophorin A, and what analytical methods validate these properties?

Methodological Answer: To determine structural features, researchers employ nuclear magnetic resonance (NMR) for elucidating carbon-hydrogen frameworks and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography may resolve 3D configurations if crystallizable. Cross-referencing spectral data with existing literature (e.g., Journal of Natural Products) ensures validation .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity?

Methodological Answer: Standard assays include:

- Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antimicrobial Activity : Disk diffusion or microdilution against Gram-positive/negative strains.

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets).

Dose-response curves and positive controls (e.g., doxorubicin) are critical for reliability .

Q. How is this compound isolated from natural sources, and what purification challenges exist?

Methodological Answer: Isolation involves solvent extraction (methanol/ethyl acetate) followed by chromatographic techniques:

- Flash Chromatography : For preliminary fractionation.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 200-400 nm).

Challenges include low natural abundance and co-eluting analogs; LC-MS/MS helps differentiate compounds .

Advanced Research Questions

Q. How can researchers design experiments to elucidate this compound’s molecular targets?

Methodological Answer:

- Chemoproteomics : Use biotinylated this compound probes for pull-down assays, followed by LC-MS/MS to identify binding proteins.

- CRISPR-Cas9 Screens : Knockout libraries to identify genes modulating sensitivity.

- Molecular Dynamics (MD) Simulations : Predict binding affinities to putative targets (e.g., kinases).

Triangulating findings with STRING database networks validates target pathways .

Q. What strategies resolve contradictions in reported cytotoxic effects of this compound across studies?

Methodological Answer:

- Meta-Analysis : Compare variables like cell line origins (ATCC vs. non-certified), culture conditions, and dosing schedules.

- Dose-Response Replication : Standardize assays across labs using WHO-recommended protocols.

- Pharmacokinetic Profiling : Assess intracellular concentrations via LC-MS to rule out bioavailability discrepancies.

Contradictions often stem from unmeasured variables (e.g., serum protein binding) .

Q. What computational approaches predict the bioavailability and toxicity of this compound in preclinical models?

Methodological Answer:

- QSAR Models : Train algorithms on ADMET datasets (e.g., ChEMBL) to predict absorption and hepatic clearance.

- In Silico Toxicity : Use tools like ProTox-II to flag hepatotoxicity risks.

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate human exposure levels from rodent data.

Validate predictions with in vivo PK/PD studies in murine models .

Methodological Frameworks for Research Design

Q. Notes for Rigor

- Cross-validate findings using orthogonal methods (e.g., NMR + X-ray).

- Pre-register experimental protocols on platforms like Open Science Framework to mitigate bias.

- Reference databases: PubChem (CID), PDB, and ChEMBL for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.